molecular formula C7H13ClO3S B2417777 3-(Oxolan-3-yl)propane-1-sulfonyl chloride CAS No. 1909309-63-2

3-(Oxolan-3-yl)propane-1-sulfonyl chloride

Cat. No.: B2417777
CAS No.: 1909309-63-2
M. Wt: 212.69
InChI Key: DXMARWMNQCLLNK-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is an organic compound with the chemical formula C₇H₁₃ClO₃S. It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to an oxolane (tetrahydrofuran) ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(Oxolan-3-yl)propanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Oxolan-3-yl)propanol+SOCl23-(Oxolan-3-yl)propane-1-sulfonyl chloride+SO2+HCl\text{3-(Oxolan-3-yl)propanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Oxolan-3-yl)propanol+SOCl2​→3-(Oxolan-3-yl)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether solvents under inert atmosphere conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

3-(Oxolan-3-yl)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (CH₃SO₂Cl): A simpler sulfonyl chloride compound with similar reactivity but lacking the oxolane ring.

    Benzenesulfonyl Chloride (C₆H₅SO₂Cl): Contains an aromatic ring, offering different reactivity and applications compared to 3-(Oxolan-3-yl)propane-1-sulfonyl chloride.

    p-Toluenesulfonyl Chloride (TsCl): Widely used in organic synthesis for similar purposes but with a toluene ring instead of an oxolane ring.

Uniqueness

This compound is unique due to the presence of the oxolane ring, which can impart specific steric and electronic effects on the reactivity of the sulfonyl chloride group. This can lead to different reaction outcomes and applications compared to other sulfonyl chlorides .

Biological Activity

3-(Oxolan-3-yl)propane-1-sulfonyl chloride, with the CAS number 1909309-63-2, is an organic compound characterized by its sulfonyl chloride functional group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₃ClO₃S
  • Molecular Weight : 212.69 g/mol
  • Boiling Point : Data not available
  • Purity Specification : Not specified
  • GHS Classification : Hazardous; precautions include avoiding inhalation and skin contact.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxolane Ring : Starting from a suitable precursor, an oxolane (tetrahydrofuran) structure is formed.
  • Sulfonylation : The oxolane derivative is treated with thionyl chloride or another sulfonyl chloride reagent to introduce the sulfonyl group.
  • Chlorination : The final product is obtained through chlorination, yielding this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Target Interaction : The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly in inflammatory conditions.
  • Therapeutic Applications : There is ongoing research into its use as a pharmaceutical intermediate or active ingredient in drug formulations aimed at treating various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of this compound:

StudyFocusFindings
Pendergrass et al. (2024)Type III Secretion System InhibitionFound that related sulfonamide compounds can inhibit bacterial secretion systems, which may be relevant for developing antibacterial agents .
BenchChem Analysis (2024)Biological Activity OverviewReported on the interactions of sulfonyl chlorides with biomolecules, highlighting their potential therapeutic roles.
PubChem Database (2024)Chemical PropertiesCompiled data on the physical and chemical properties of oxolane derivatives, including their biological implications .

Properties

IUPAC Name

3-(oxolan-3-yl)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMARWMNQCLLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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